molecular formula C11H12F3NO B13240838 3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

Cat. No.: B13240838
M. Wt: 231.21 g/mol
InChI Key: UHOCLOXKPSVTET-UHFFFAOYSA-N
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Description

3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The trifluoromethoxy group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves several steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The trifluoromethoxy group can be introduced through radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized catalysts and reaction conditions.

Chemical Reactions Analysis

3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.

    Addition: Nucleophilic addition reactions can occur at the carbonyl group if present, forming various adducts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

3-Ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can be compared to other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H12F3NO/c1-2-7-6-15-10-4-3-8(5-9(7)10)16-11(12,13)14/h3-5,7,15H,2,6H2,1H3

InChI Key

UHOCLOXKPSVTET-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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